molecular formula C48H58N6O9S2 B14148855 Penicillin G benzathine monohydrate CAS No. 5928-83-6

Penicillin G benzathine monohydrate

Cat. No.: B14148855
CAS No.: 5928-83-6
M. Wt: 927.1 g/mol
InChI Key: OODAAHXHBAWPJQ-ZLOILWTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Penicillin G benzathine monohydrate is a long-acting formulation of penicillin G, a natural penicillin antibiotic. It is used primarily for the treatment of mild to moderately severe infections caused by organisms susceptible to the low, prolonged concentrations of penicillin G provided by intramuscular administration. This compound is particularly effective against Gram-positive bacteria and some Gram-negative cocci .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin G benzathine monohydrate is synthesized by reacting dibenzylethylene diamine with two molecules of penicillin G. The reaction results in the formation of a compound with the chemical designation (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N’-dibenzylethylenediamine (2:1), tetrahydrate .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving penicillin G in a mixture of ethanol and dichloromethane, followed by the addition of dibenzylethylene diamine. The resulting product is then purified and crystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Penicillin G benzathine monohydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include penicillin G, benzathine, and various degradation products depending on the specific reaction conditions .

Scientific Research Applications

Penicillin G benzathine monohydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Penicillin G benzathine monohydrate exerts its effects by interfering with bacterial cell wall synthesis during active multiplication. It inhibits the biosynthesis of cell-wall peptidoglycan, rendering the cell wall osmotically unstable and leading to the death of the bacterium. The molecular targets of this compound include penicillin-binding proteins (PBPs) located on the bacterial cell wall .

Properties

CAS No.

5928-83-6

Molecular Formula

C48H58N6O9S2

Molecular Weight

927.1 g/mol

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate

InChI

InChI=1S/2C16H18N2O4S.C16H20N2.H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;1H2/t2*11-,12+,14-;;/m11../s1

InChI Key

OODAAHXHBAWPJQ-ZLOILWTKSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O

Origin of Product

United States

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